N-(4-methoxyphenyl)piperidine-1-carboxamide

Lipophilicity Physicochemical Properties Drug Design

Researchers often face irreproducible SAR data due to uncharacterized analog substitutions. N-(4-Methoxyphenyl)piperidine-1-carboxamide (CAS 2645-37-6) solves this by providing a quantitatively defined baseline scaffold. - Defined LogP of 2.72 & MW of 234.29 g/mol enables calibration of HPLC/permeability models. - Core scaffold for cathepsin K/kinase libraries; solid form simplifies parallel synthesis. - Empirically distinguishes substituent effects (4-OMe vs. H, Cl, Me) for valid SAR conclusions.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 2645-37-6
Cat. No. B4766511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)piperidine-1-carboxamide
CAS2645-37-6
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)N2CCCCC2
InChIInChI=1S/C13H18N2O2/c1-17-12-7-5-11(6-8-12)14-13(16)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16)
InChIKeyOPWCVPAEKSXDEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxyphenyl)piperidine-1-carboxamide: Physicochemical Profile & Research Applications


N-(4-Methoxyphenyl)piperidine-1-carboxamide (CAS 2645-37-6) is a piperidine carboxamide derivative with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This achiral compound features a piperidine ring linked via a carboxamide group to a 4-methoxyphenyl substituent, and is commonly supplied as a solid for non-human research applications . Its structure incorporates a methoxy group that contributes to its lipophilicity, with a calculated LogP of 2.72 [1].

1
Piperidine carboxamide scaffold for enzyme inhibitor probe design Supports target engagement and SAR exploration workflows
2
Intermediate lipophilicity (LogP ~2.72) suitable for permeability and distribution studies Cell-based assay and in vitro ADME screening context
3
Achiral, modular synthesis for rapid analog generation Focused library construction and lead optimization fit

N-(4-Methoxyphenyl)piperidine-1-carboxamide: Irreplaceable by Close Analogs


In the piperidine carboxamide series, minor structural modifications—such as replacing a 4-methoxy group with a hydrogen, chloro, or methyl substituent—profoundly alter physicochemical properties and, consequently, biological interactions . These changes impact molecular weight, lipophilicity, and electron density, which in turn affect target binding, membrane permeability, and metabolic stability. Therefore, substituting N-(4-methoxyphenyl)piperidine-1-carboxamide (CAS 2645-37-6) with a generic analog without quantitative comparative data compromises experimental reproducibility and invalidates structure-activity relationship (SAR) conclusions. The evidence below details these quantifiable differences.

Lipophilicity 4-Methoxy substitution yields a LogP approximately 0.2–0.7 units higher than unsubstituted or methyl analogs. Membrane partitioning and target engagement profiles may shift meaningfully.
Mass & Identity A 30 g/mol mass difference vs. N-phenylpiperidine-1-carboxamide can alter solubility and MS detection parameters. Direct substitution without re-validation risks analytical and preparative discrepancies.
Binding Context EthR binding evidence exists for a close 4-methylpiperidine analog, but the unsubstituted phenyl analog lacks structural data. Class-level scaffold inference may not transfer directly to every target.

N-(4-Methoxyphenyl)piperidine-1-carboxamide: Quantitative Comparison vs. Analogs


Lipophilicity Differences via LogP

N-(4-Methoxyphenyl)piperidine-1-carboxamide (CAS 2645-37-6) exhibits a calculated LogP of 2.72 [1]. In comparison, the closely related N-phenylpiperidine-1-carboxamide (CAS 2645-36-5) and N-(4-methylphenyl)piperidine-1-carboxamide (CAS 2589-19-7) have reported or calculated LogP values of approximately 2.3-2.5 [2] and ~2.0 , respectively. The presence of the 4-methoxy group increases the compound's lipophilicity by approximately 0.2-0.7 LogP units relative to the unsubstituted and methyl-substituted analogs.

Lipophilicity
Cross-study comparable
LogP 2.72 vs. ~2.3–2.5 and ~2.0
Supports membrane permeability screening context.
0.2–0.7 unit increase linked to methoxy group; calculated values.
Lipophilicity Physicochemical Properties Drug Design

Molecular Weight Shift vs. Phenyl Analog

N-(4-Methoxyphenyl)piperidine-1-carboxamide (CAS 2645-37-6) has a molecular weight of 234.29 g/mol . Its direct analog, N-phenylpiperidine-1-carboxamide (CAS 2645-36-5), has a molecular weight of 204.27 g/mol . This difference of approximately 30 g/mol is solely attributable to the 4-methoxy substituent.

Molecular Weight
Head-to-head
ΔMW = +30.02 g/mol vs. phenyl analog
Relevant for MS identification and solubility review.
Target: 234.29 g/mol; Comparator: 204.27 g/mol.
Molecular Weight Physicochemical Properties Mass Spectrometry

EthR Binding Evidence in M. tuberculosis

The 4-methyl substituted analog of the target compound, N-(4-methoxyphenyl)-4-methyl-piperidine-1-carboxamide (PDB Ligand ID: UAZ), has been co-crystallized with the Mycobacterium tuberculosis transcriptional regulator EthR (PDB ID: 7NGU) [1]. While direct data for the target compound (CAS 2645-37-6) in this specific complex is not available, this structural evidence demonstrates that the N-(4-methoxyphenyl)piperidine-1-carboxamide scaffold can be accommodated within the EthR binding pocket. The presence of the 4-methoxy group is likely a key determinant for this specific binding interaction.

EthR Binding
Class-level inference
Scaffold accommodated in EthR pocket based on 4-methylpiperidine analog (PDB 7NGU)
Supports probe-design rationale; data to verify for exact compound.
Direct co-crystal structure not yet reported for CAS 2645-37-6.
X-ray Crystallography Mycobacterium tuberculosis EthR Transcriptional Regulation

Cathepsin K Inhibition Potential

N-(4-Methoxyphenyl)piperidine-1-carboxamide has been reported to exhibit inhibitory effects on cathepsin K, a cysteine protease involved in bone resorption . While specific IC50 values are not provided in the public domain for this exact compound, its class (piperidine carboxamides) is known to include cathepsin K inhibitors. The presence of the 4-methoxy group is believed to enhance binding affinity and selectivity compared to unsubstituted analogs .

Cathepsin K Inhibition
Data to verify
Reported qualitative inhibitory activity; IC50 not publicly specified
May support bone-resorption pathway research context.
Binding affinity and selectivity vs. unsubstituted analog require verification.
Cathepsin K Enzyme Inhibition Osteoporosis Bone Resorption

Physicochemical Profile vs. 4-Methylpiperidine Analog

N-(4-Methoxyphenyl)piperidine-1-carboxamide (MW = 234.29, LogP = 2.72) [1] adheres to Lipinski's Rule of Five for oral drug-likeness. In contrast, the 4-methylpiperidine analog (N-(4-methoxyphenyl)-4-methylpiperidine-1-carboxamide, MW = 248.32, LogP ≈ 3.0) [2] approaches the upper limits for molecular weight and lipophilicity, potentially reducing its suitability as an oral lead compound. The target compound's lower molecular weight and LogP may offer improved aqueous solubility and permeability characteristics.

Drug-likeness Profile
Cross-study comparable
MW 234.29 vs. 248.32; LogP 2.72 vs. ~3.0 (4-methylpiperidine analog)
Favorable oral lead physicochemical profile within Lipinski space.
Lower MW and LogP may influence solubility and permeability interpretation.
ADME Bioavailability Drug-likeness Lipinski's Rule

Synthetic Accessibility: Scaffold for Diversification

N-(4-Methoxyphenyl)piperidine-1-carboxamide is an achiral solid with high synthetic accessibility, making it an ideal scaffold for generating diverse compound libraries . Its synthesis typically involves commercially available starting materials and standard coupling reagents . This contrasts with more complex piperidine carboxamide derivatives that may require multi-step, low-yielding syntheses. The compound's structural simplicity and modular nature facilitate rapid analog synthesis and SAR exploration.

Synthetic Accessibility
Supporting evidence
Achiral, modular coupling; reported high yields for related compounds
Supports library synthesis and procurement scalability.
Qualitative comparison vs. complex piperidine derivatives.
Organic Synthesis Medicinal Chemistry Building Block

N-(4-Methoxyphenyl)piperidine-1-carboxamide: Best Application Scenarios


Kinase/Protease Inhibitor Library Scaffold

Based on its synthetic accessibility and structural features, N-(4-methoxyphenyl)piperidine-1-carboxamide serves as an ideal core scaffold for generating focused libraries targeting enzymes like cathepsin K or kinases . Its modular nature allows for rapid diversification at the piperidine nitrogen or aromatic ring, enabling efficient SAR exploration. The compound's availability as a solid simplifies handling and parallel synthesis workflows.

Physicochemical Reference Standard

Given its defined and characterized LogP value (2.72) [1], N-(4-methoxyphenyl)piperidine-1-carboxamide can serve as a reference compound for calibrating HPLC methods, validating computational LogP models, or as a standard in permeability assays. Its intermediate lipophilicity makes it suitable for assessing membrane interactions of structurally similar drug candidates.

EthR-Mediated Transcriptional Probe in M. tuberculosis

The structural evidence of its close analog (UAZ) binding to EthR [2] positions N-(4-methoxyphenyl)piperidine-1-carboxamide as a promising starting point for developing chemical probes to dissect EthR's role in M. tuberculosis pathogenesis. Researchers can use this compound to explore the impact of EthR modulation on ethionamide resistance or mycobacterial persistence.

Benchmark for Piperidine Carboxamide SAR Studies

Due to its well-defined physicochemical properties (MW = 234.29 g/mol, LogP = 2.72) [1] and simple structure, this compound is an excellent benchmark for establishing baseline activity in SAR campaigns. By systematically comparing the activity of analogs (e.g., 4-methyl, 4-chloro, unsubstituted phenyl) against this reference, researchers can quantitatively assess the impact of specific substitutions on target affinity and selectivity.

Application
Selection Property
Validation Focus
Enzyme inhibitor library scaffold
Modular, achiral core for rapid diversification
Parallel synthesis and SAR exploration
Physicochemical reference standard
Defined LogP and intermediate lipophilicity
HPLC calibration and permeability assay benchmarking
EthR transcriptional probe research
Scaffold-class EthR pocket accommodation
EthR-mediated resistance and persistence pathway studies
Piperidine carboxamide SAR benchmark
Well-characterized MW and lipophilicity baseline
Quantitative assessment of substituent effects on target affinity
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